molecular formula C16H12N4O B5673172 4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline

4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B5673172
M. Wt: 276.29 g/mol
InChI Key: IZAFLPIWXWDMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline is a novel synthetic compound based on a privileged scaffold in medicinal chemistry, designed for advanced oncological and pharmacological research. The [1,2,4]triazolo[4,3-a]quinoxaline core is recognized for its diverse biological activities, making it a compound of significant interest for investigating new therapeutic pathways . This compound is primarily investigated for its potent anti-proliferative effects against a panel of human cancer cell lines. Research into analogous compounds within the same structural family has demonstrated promising activity against melanoma (A375), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG2) cell lines, suggesting its potential utility in developing new anticancer agents . The proposed mechanism of action for this class of compounds includes the inhibition of key angiogenesis drivers, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. Inhibiting VEGFR-2 disrupts tumor blood supply, leading to suppressed tumor growth and metastasis . Furthermore, derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have been identified as potent DNA intercalators. This property enables them to insert between DNA base pairs, potentially disrupting DNA replication and transcription in rapidly dividing cancer cells, which can trigger apoptosis (programmed cell death) . Studies on similar active compounds have shown that they can arrest the cell cycle in the G2/M phase and upregulate the expression of key pro-apoptotic proteins like Bax, caspase-3, and caspase-9, while downregulating the anti-apoptotic protein Bcl-2 . Beyond oncology, the [1,2,4]triazolo[4,3-a]quinoxaline scaffold is a versatile platform for drug discovery, with documented research applications in developing inhibitors for enzymes like acetylcholinesterase (for Alzheimer's disease research) and α-amylase/α-glucosidase (for diabetes research) . The presence of the phenoxy substituent in this specific compound is a key feature for structure-activity relationship (SAR) studies, allowing researchers to explore how hydrophobic aromatic moieties influence binding affinity and potency against various biological targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-(2-methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c1-11-6-2-5-9-14(11)21-16-15-19-17-10-20(15)13-8-4-3-7-12(13)18-16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAFLPIWXWDMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322753
Record name 4-(2-methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809196
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

312587-68-1
Record name 4-(2-methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Comparison with Similar Compounds

Anticancer Activity and Mechanism

  • Its phenoxy group may enhance DNA binding affinity compared to simpler alkyl/amino substituents .
  • Bis-triazoloquinoxalines: Demonstrated superior Topo II inhibition (IC50: 0.68–1.22 µM) and cytotoxicity over mono-triazolo derivatives (e.g., compound 76g vs. 75f-h) . The bis-triazolo structure facilitates stronger DNA intercalation and apoptosis induction .
  • Chalcone hybrids : Conjugation with chalcones (e.g., dual EGFR/tubulin inhibitors) broadens the mechanistic scope, combining kinase inhibition with microtubule disruption .

Selectivity in Receptor Binding

  • Adenosine receptors: Substitutions at positions 1, 4, and 8 dictate receptor selectivity. For example, CP-68,247 (1-CF3, 4-cyclohexylamino, 8-Cl) shows exceptional A1 selectivity, while CP-66,713 (1-phenyl, 4-NH2, 8-Cl) targets A2 .

Antimicrobial and Antiviral Activity

  • Thiol and oxadiazole derivatives : Incorporation of sulfur-containing groups (e.g., 95 ) enhances antimicrobial activity against bacteria and fungi, likely through membrane disruption .

Q & A

Q. Advanced Mechanistic Evaluation

  • Ethidium bromide displacement assays : Quantify intercalation via fluorescence quenching in CT-DNA solutions .
  • Molecular docking : Use AutoDock Vina to simulate binding to DNA duplexes (e.g., d(CGATCG)₂), focusing on groove occupancy and ΔG values .
  • Circular dichroism (CD) spectroscopy : Monitor conformational changes in DNA (e.g., B-to-Z transitions) upon compound binding .

How can researchers design derivatives to enhance selectivity for adenosine A1 vs. A2 receptors?

Q. Receptor Selectivity Optimization

  • A1 selectivity : Introduce 8-chloro substituents and 4-cyclohexylamino groups, which reduce A2 binding by >100-fold .
  • A2 selectivity : Use 4-amino groups and 1-phenyl substituents, achieving IC₅₀ values <50 nM .
    Validate selectivity via radioligand binding assays (e.g., [³H]CHA for A1, [³H]NECA for A2) in rat cortical membranes .

What methodologies are critical for assessing dual EGFR/tubulin polymerization inhibition in derivatives?

Q. Dual-Target Mechanism Validation

  • EGFR kinase inhibition : Perform ELISA-based assays using recombinant EGFR kinase and ATP/ADP-Glo™ detection .
  • Tubulin polymerization : Monitor turbidity changes at 340 nm in porcine tubulin solutions (37°C) with paclitaxel as a control .
  • Molecular dynamics simulations : Analyze binding stability to EGFR (PDB: 1M17) and β-tubulin (PDB: 1SA0) over 100-ns trajectories .

How can in silico ADMET profiling improve lead optimization for this scaffold?

Q. Computational Optimization

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to assess bioavailability (e.g., Lipinski’s rule compliance), CYP450 inhibition, and hERG cardiotoxicity .
  • Toxicity alerts : Screen for mutagenicity (Ames test models) and hepatotoxicity (e.g., ProTox-II) .
  • Solubility enhancement : Introduce polar groups (e.g., -COOH, -SO₃H) while maintaining logP <5 .

What are the key challenges in scaling up synthesis without compromising bioactivity?

Q. Process Chemistry Considerations

  • Automated flow reactors : Improve reproducibility and reduce reaction times (e.g., 2 hours vs. 18 hours in batch) .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Quality control : Implement HPLC-MS for real-time monitoring of intermediates and byproducts .

How do researchers validate apoptosis induction in cancer cells for derivatives of this compound?

Q. Advanced Cell Biology Techniques

  • Flow cytometry : Use Annexin V/PI staining to quantify early/late apoptosis in treated cells (e.g., Caco-2) .
  • Western blotting : Measure caspase-3/9 cleavage and Bcl-2/Bax ratios .
  • Mitochondrial membrane potential : Assess ΔΨm collapse via JC-1 dye fluorescence shifts .

What structural features correlate with reduced off-target effects in CNS applications?

Q. CNS Drug Design

  • Blood-brain barrier (BBB) penetration : Optimize logD (1–3) and PSA (<90 Ų) using QSAR models .
  • Off-target minimization : Avoid basic amines (e.g., -NH₂) to reduce hERG binding; prioritize neutral sulfonamides or ethers .

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